N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 belongs to the class of drugs known as protein kinase inhibitors, which are designed to inhibit the activity of specific enzymes involved in the growth and proliferation of cancer cells.
Scientific Research Applications
Pharmaceutical Drug Development
Piperidine derivatives, such as the compound , are crucial in the development of pharmaceutical drugs. They are present in more than twenty classes of pharmaceuticals, including alkaloids. The versatility of piperidine structures allows for the creation of a wide range of therapeutic agents, targeting various biological pathways .
Synthesis of Biologically Active Molecules
The compound’s structure is beneficial for synthesizing biologically active molecules. Its piperidine moiety can be used to construct complex molecules with potential biological activities, making it a valuable scaffold in medicinal chemistry .
Neurological Research
Due to the presence of the piperidine ring, this compound may be involved in neurological research. Piperidine derivatives are known to interact with neural receptors and can be used to study neurological pathways and disorders .
Cancer Research
The thiolane and piperidine components of the compound suggest potential applications in cancer research. Compounds with similar structures have been studied for their ability to modulate cellular processes that are relevant to cancer progression and treatment .
Enzyme Inhibition Studies
This compound could be used in enzyme inhibition studies due to its potential to interact with various enzymes. Its structural features might allow it to bind to active sites, providing insights into enzyme mechanisms .
Anti-Inflammatory and Analgesic Research
The compound’s sulfonamide group is often associated with anti-inflammatory and analgesic properties. It could be explored for the development of new anti-inflammatory and pain-relief medications .
Material Science
In material science, the compound’s unique structure could be utilized in the design of new polymers or coatings with specific properties, such as increased durability or chemical resistance .
Agricultural Chemistry
Lastly, piperidine derivatives are sometimes used in agricultural chemistry to create compounds that can act as growth promoters or pesticides. The compound’s structural flexibility makes it a candidate for such applications .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been shown to interact with various targets, leading to a wide range of biological activities .
Biochemical Pathways
It has been reported that certain piperidine derivatives can activate the hypoxia-inducible factor 1 (hif-1) pathways . HIF-1 is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .
Result of Action
Certain piperidine derivatives have been shown to induce the expression of hif-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
properties
IUPAC Name |
N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S2/c19-22(20,16-4-2-1-3-5-16)17-12-14-6-9-18(10-7-14)15-8-11-21-13-15/h1-5,14-15,17H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVOJPVPORWTOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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